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Compound of Interest

Compound Name:
5-Chloro-2-methoxy-3-

nitropyridine

Cat. No.: B1361745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the

compound 5-Chloro-2-methoxy-3-nitropyridine (CAS No. 22353-52-2). Due to the limited

availability of published experimental spectra for this specific molecule, this document focuses

on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. These predictions are derived from established principles of spectroscopy and

comparative analysis with structurally related compounds. This guide also outlines the standard

experimental protocols for obtaining such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Chloro-2-methoxy-3-
nitropyridine.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.2 - 8.4 d 1H H-6

~ 7.4 - 7.6 d 1H H-4

~ 4.0 - 4.2 s 3H -OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 160 - 165 C-2

~ 150 - 155 C-5

~ 140 - 145 C-6

~ 135 - 140 C-3

~ 115 - 120 C-4

~ 55 - 60 -OCH₃

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-OCH₃)

1600 - 1580 Medium to Strong C=N stretching (pyridine ring)

1550 - 1500 Strong Asymmetric NO₂ stretch

1470 - 1440 Medium Aromatic C=C stretch

1350 - 1300 Strong Symmetric NO₂ stretch

1250 - 1200 Strong Asymmetric C-O-C stretch

1050 - 1000 Medium Symmetric C-O-C stretch

850 - 750 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z Relative Intensity (%) Proposed Fragment

188/190 High (M⁺, M⁺+2) Molecular ion

173/175 Medium [M - CH₃]⁺

158/160 Medium [M - NO]⁺

142/144 High [M - NO₂]⁺

112 Medium [M - NO₂ - Cl]⁺

76 Medium [C₄H₂N]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-methoxy-3-nitropyridine in

approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR

spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the

spectrum to single lines for each unique carbon atom.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal by applying pressure with the built-in clamp.

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal should be recorded and automatically

subtracted from the sample spectrum.

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer, often via a direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any

impurities.

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 5-Chloro-2-methoxy-3-nitropyridine.

Workflow for Spectroscopic Analysis of 5-Chloro-2-methoxy-3-nitropyridine

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

5-Chloro-2-methoxy-3-nitropyridine

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts
Coupling Constants

Integration

Absorption Frequencies
(Functional Groups)

Molecular Ion Peak
Fragmentation Pattern

Structural Confirmation

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of an organic compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-2-methoxy-3-
nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361745#spectroscopic-data-for-5-chloro-2-methoxy-
3-nitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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